

# Granotapide (JTT-130): A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of **Granotapide** (JTT-130), a novel, orally active, and intestine-specific inhibitor of the microsomal triglyceride transfer protein (MTP). **Granotapide** has been investigated for its therapeutic potential in metabolic disorders, including dyslipidemia, obesity, and type 2 diabetes.[1][2][3][4]

## **Discovery and Rationale**

Granotapide (JTT-130) was developed by Japan Tobacco Inc. as an intestine-specific MTP inhibitor.[2][5] The rationale behind its design was to create a compound that effectively reduces the absorption of dietary fats and cholesterol in the intestine while minimizing the risk of hepatic steatosis (fatty liver), a common side effect associated with systemic MTP inhibitors. [2] MTP is a critical intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B-containing lipoproteins, such as chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[6] By specifically targeting intestinal MTP, Granotapide aims to lower postprandial hyperlipidemia and reduce the overall lipid burden without significantly affecting hepatic lipid metabolism.[7]

The chemical name for **Granotapide** is diethyl-2-({3-dimethylcarbamoyl-4-[(4'-trifluoromethylbiphenyl-2-carbonyl) amino]phenyl} acetyloxymethyl)-2-phenylmalonate.[1][2][5] It was designed to be rapidly hydrolyzed and inactivated after absorption from the intestine.[2] [8]



## **Synthesis**

While the precise, proprietary synthesis protocols developed by Japan Tobacco Inc. are not publicly available, the chemical structure of **Granotapide** is known.

Chemical Structure: Diethyl-2-({3-dimethylcarbamoyl-4-[(4'-trifluoromethylbiphenyl-2-carbonyl) amino]phenyl} acetyloxymethyl)-2-phenylmalonate.[1][2][5]

### **Mechanism of Action**

**Granotapide** is an orally active inhibitor of microsomal triglyceride transfer protein (MTP).[2][4] [9] Its primary mechanism of action is the inhibition of MTP in the enterocytes of the small intestine. This inhibition prevents the assembly and secretion of chylomicrons, the lipoprotein particles responsible for transporting dietary triglycerides and cholesterol into the bloodstream. [3]

Beyond MTP inhibition, **Granotapide**'s effects are also mediated by the enhanced secretion of gut peptides, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[3][7] This is thought to be a consequence of the increased lipid concentration in the intestinal lumen, which stimulates L-cells to release these hormones.[3] GLP-1 and PYY are known to play crucial roles in regulating glucose homeostasis, appetite, and gastric emptying.[10][11][12]

## **Preclinical Data**

A significant body of preclinical research has evaluated the efficacy and safety of **Granotapide** in various animal models of metabolic disease.

### **Data Presentation**

The following tables summarize the key quantitative data from preclinical studies on **Granotapide**.

Table 1: Effects of Granotapide on Body Weight and Food Intake in Sprague-Dawley Rats



Parameter	Control Group	Granotapide (10 mg/kg) Group	P-value	Reference
Body Weight Gain (g)	50.7 ± 2.4	37.4 ± 2.0	P < 0.01	[1]
Total Caloric Intake (kcal/day)	100.3 ± 3.4	82.3 ± 2.1	P < 0.01	[1]
High-Fat Diet Intake (% of total)	Not specified	Decreased	Not specified	[1]
Low-Fat Diet Intake (% of total)	Not specified	Increased	Not specified	[1]
Fat Consumption (g/day)	5.9 ± 0.2	3.9 ± 0.2	P < 0.01	[1]
Carbohydrate Consumption	No significant effect	No significant effect	Not specified	[1]

Table 2: Effects of **Granotapide** on Glucose and Lipid Metabolism in Zucker Diabetic Fatty (ZDF) Rats



Parameter	Control Group	Granotapide Treatment Group	Pair-Fed Group	Reference
Plasma Glucose Levels	Significantly higher	Significantly decreased	Tended to decrease	[3]
Plasma Cholesterol Levels	No significant change	Reduction observed	No reduction observed	[3]
Hepatic Triglyceride Content	Elevated	Significantly decreased	Elevated compared to control	[3]
Portal GLP-1 Levels	Not specified	Significant elevation	Not specified	[3][4]
HOMA-IR	84.8 ± 16.6	101.2 ± 10.5	140.5 ± 22.1	[3]

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **Granotapide**. These protocols are derived from published literature and should be adapted as necessary for specific laboratory conditions.

## **Diet-Induced Obesity Model in Sprague-Dawley Rats**

Objective: To evaluate the effect of **Granotapide** on body weight, food preference, and macronutrient consumption in a diet-induced obesity model.

#### Materials:

- Male Sprague-Dawley rats (6 weeks old)[1]
- Standard laboratory chow
- High-fat diet (e.g., 35% fat by weight)[1]
- Low-fat diet (e.g., 3.3% fat by weight)[1]



- Granotapide (JTT-130)
- Vehicle for oral administration
- Metabolic cages for monitoring food and water intake

#### Procedure:

- Acclimation: House rats individually in a controlled environment (23 ± 3°C, 12-hour light/dark cycle) and provide ad libitum access to standard chow and water for at least one week.
- Dietary Paradigm: Introduce two separate food containers into each cage, one with the highfat diet and the other with the low-fat diet, allowing the rats free access to both.[1]
- Group Assignment: After a period of adaptation to the choice diet, randomly assign rats to either the control group or the **Granotapide** treatment group.
- Drug Administration: Administer Granotapide (e.g., 10 mg/kg) or vehicle orally to the respective groups once daily for the duration of the study (e.g., 7 days).[1]
- Data Collection:
  - Measure body weight daily.
  - Measure the consumption of the high-fat and low-fat diets daily by weighing the food containers.
  - Calculate total caloric intake and the intake of individual macronutrients (fat, carbohydrates, protein) based on the diet composition.
- Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the control and treatment groups.

## Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats

## Foundational & Exploratory





Objective: To assess the effect of **Granotapide** on glucose tolerance in a genetic model of type 2 diabetes.

#### Materials:

- Male Zucker diabetic fatty (ZDF) rats[3]
- Powdered diet
- Granotapide (JTT-130) as a food admixture
- Glucose solution (e.g., 2 g/kg body weight) for oral gavage[3]
- Blood glucose monitoring system
- Equipment for blood collection (e.g., tail vein sampling)

#### Procedure:

- Animal Model and Diet: Use male ZDF rats, a model that spontaneously develops
  hyperglycemia and insulin resistance. Feed the rats a powdered diet with or without a
  specified concentration of **Granotapide** for a designated period (e.g., 6 weeks).[3][4] A pairfed group, which receives the same amount of food as the **Granotapide** group but without
  the drug, should be included to control for the effects of reduced food intake.[3]
- Fasting: Prior to the OGTT, fast the rats for a specified period (e.g., 24 hours) with free access to water.[3]
- Baseline Blood Glucose: Measure the baseline blood glucose level (time 0) from a tail vein blood sample.
- Glucose Administration: Administer a glucose solution orally via gavage.[3]
- Post-Gavage Blood Glucose Monitoring: Collect blood samples at various time points after glucose administration (e.g., 30, 60, and 120 minutes) and measure blood glucose levels.
- Data Analysis: Plot the mean blood glucose concentrations at each time point for each group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose

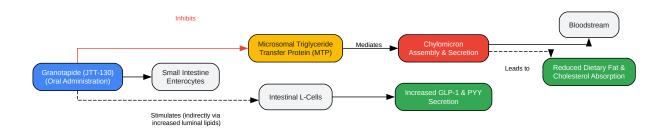


excursion.

• Statistical Analysis: Compare the glucose tolerance curves and AUC values between the different groups using appropriate statistical methods.

## Mandatory Visualization Signaling Pathways

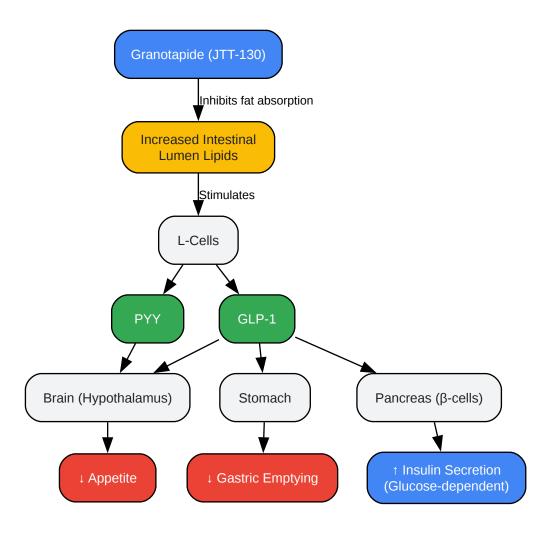
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of **Granotapide**.



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Caption: Mechanism of action of **Granotapide** in the small intestine.



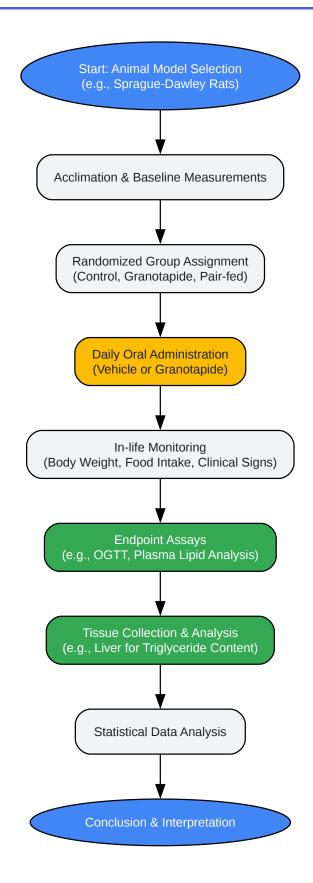


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Caption: Downstream effects of increased GLP-1 and PYY secretion by **Granotapide**.

## **Experimental Workflow**





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Caption: General workflow for preclinical evaluation of **Granotapide**.



## **Clinical Development**

**Granotapide** has been evaluated in clinical trials for the treatment of Type II Diabetes Mellitus. [1] A Phase 2 clinical trial (NCT00929539) was initiated in 2009 by Akros Pharma Inc. to study the safety and efficacy of **Granotapide** in this patient population.[2][13] However, detailed results from this trial and the current development status of **Granotapide** are not widely available in the public domain. An expert opinion article on discontinued cardiovascular drugs in 2012 included **Granotapide**.[2]

### Conclusion

**Granotapide** (JTT-130) is a potent and intestine-specific MTP inhibitor that has demonstrated significant efficacy in preclinical models of dyslipidemia, obesity, and type 2 diabetes. Its unique mechanism of action, which combines the inhibition of dietary fat absorption with the stimulation of anorexigenic and incretin gut hormones, makes it a promising therapeutic candidate. Further elucidation of its clinical profile and development status is awaited by the scientific community.

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